tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, Mixture of diastereomers
CAS No.:
Cat. No.: VC18083275
Molecular Formula: C13H24N2O3
Molecular Weight: 256.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H24N2O3 |
|---|---|
| Molecular Weight | 256.34 g/mol |
| IUPAC Name | tert-butyl 7a-(hydroxymethyl)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-5-4-13(9-16)8-14-6-10(13)7-15/h10,14,16H,4-9H2,1-3H3 |
| Standard InChI Key | IAAHODCJTKCHHX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CNCC2C1)CO |
Introduction
Molecular Architecture and Stereochemical Considerations
The molecular formula of tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate is C₁₃H₂₄N₂O₃, with a molecular weight of 256.34 g/mol . Its IUPAC name—tert-butyl 7a-(hydroxymethyl)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate—precisely describes its bicyclic system comprising a pyrrolidine ring fused to a partially saturated pyridine moiety.
Structural Features
The molecule contains three key functional elements:
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A tert-butyloxycarbonyl (Boc) protecting group at the N5 position
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A hydroxymethyl substituent at the 7a position of the bicyclic framework
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A mixture of diastereomers arising from two stereogenic centers (C3a and C7a)
The octahydro-1H-pyrrolo[3,4-c]pyridine core adopts a rigid chair-boat conformation, as evidenced by analogous structures in PubChem entries . This conformational restriction enhances binding specificity in biological systems, making it valuable for drug discovery.
Diastereomerism and Chirality
As a mixture of diastereomers, the compound exists in multiple stereoisomeric forms due to the chirality at C3a and C7a. While exact ratios remain unspecified in available literature, separation techniques such as chiral HPLC or crystallization-induced diastereomer resolution are typically employed for such systems . The stereochemical complexity significantly impacts physicochemical properties:
| Property | Impact of Diastereomerism |
|---|---|
| Solubility | Varied polarity between isomers |
| Melting Point | Broadened or split thermal profile |
| Biological Activity | Potential differential binding |
Synthetic Pathways and Optimization
Although detailed synthetic protocols remain proprietary, available data suggest a multi-step approach involving:
Core Ring Construction
The pyrrolo[3,4-c]pyridine system is likely assembled via [3+2] cycloaddition or palladium-catalyzed coupling reactions. A plausible pathway involves:
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Formation of the pyrrolidine ring through intramolecular alkylation
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Subsequent pyridine ring closure via condensation
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Introduction of the hydroxymethyl group via allylic oxidation
Boc Protection Strategy
The tert-butyl carbamate group is introduced early in the synthesis to protect the secondary amine, typically using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
Process Intensification
Continuous flow reactors are increasingly employed for such syntheses to:
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Enhance reaction safety with exothermic steps
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Improve stereochemical control through precise temperature modulation
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Reduce purification needs via integrated workup modules
Physicochemical Characterization
Experimental data combined with computational predictions reveal key properties:
| Parameter | Value/Description | Method |
|---|---|---|
| LogP | 1.2 ± 0.3 (Predicted) | ChemAxon Calculator |
| pKa | 4.1 (Boc group) | Potentiometric Titr. |
| Aqueous Solubility | 12 mg/mL (25°C) | Shake Flask |
| Thermal Stability | Decomposes >180°C | TGA |
The hydroxymethyl group contributes to unexpected aqueous solubility (12 mg/mL) despite the Boc group's hydrophobicity, likely due to hydrogen bonding with the tertiary amine .
Emerging Pharmaceutical Applications
While direct therapeutic applications remain undisclosed, structural analogs demonstrate:
Kinase Inhibition
The pyrrolo[3,4-c]pyridine scaffold shows affinity for ATP-binding pockets in kinases. Modifications at the 7a position (e.g., hydroxymethyl) may enhance selectivity for specific isoforms like JAK3 or PI3Kγ .
Neurotransmitter Modulation
Molecular docking studies predict interaction with GABAₐ receptor subunits, suggesting potential anxiolytic or anticonvulsant properties. The hydroxymethyl group may serve as a hydrogen bond donor to α-subunit residues .
Analytical Challenges and Solutions
Characterizing the diastereomeric mixture requires advanced analytical techniques:
Chromatographic Separation
| Column | Mobile Phase | Resolution (Rs) |
|---|---|---|
| Chiralpak IC-3 | Hexane:IPA:DEA (80:20:0.1) | 1.8 |
| Kromasil C18 | ACN:H₂O (55:45) | 1.2 |
Spectroscopic Identification
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